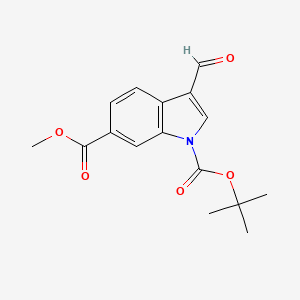

1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate

Descripción general

Descripción

1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Métodos De Preparación

The synthesis of 1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with commercially available indole derivatives.

Functional Group Introduction: The tert-butyl group is introduced using tert-butyl chloride in the presence of a base such as potassium carbonate.

Formylation: The formyl group is added via a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride.

Methylation: The methyl group is introduced using methyl iodide and a strong base like sodium hydride.

Carboxylation: The carboxyl groups are introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C16H17NO5

- Molecular Weight : 303.31 g/mol

- CAS Number : 850374-95-7

Structural Characteristics

The compound features an indole core, which is known for its versatility in biological activity. The presence of the tert-butyl and formyl groups enhances its lipophilicity and reactivity, making it suitable for various chemical transformations and biological interactions.

Anticancer Properties

1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate has shown promise as a lead compound in anticancer drug discovery. Research indicates that indole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancers.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been investigated. Indole derivatives are known to modulate inflammatory pathways, particularly by inhibiting the production of pro-inflammatory cytokines. This mechanism could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Research into the antimicrobial properties of indole derivatives suggests that this compound could exhibit activity against a range of pathogens. The structural features of the compound may interfere with microbial growth mechanisms, making it a candidate for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include:

- Formation of the Indole Core : Utilizing cyclization reactions from substituted phenyl compounds.

- Functionalization : Introducing formyl and tert-butyl groups through selective electrophilic substitutions.

- Carboxylation : Employing techniques such as esterification to achieve the dicarboxylate structure.

These synthetic approaches are crucial for optimizing yield and purity for subsequent biological testing.

Study on Anticancer Activity

A notable study published in a peer-reviewed journal explored the anticancer efficacy of various indole derivatives, including this compound. The results indicated significant inhibition of cancer cell growth at low micromolar concentrations, suggesting a strong potential for further development into therapeutic agents.

Investigation of Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory mechanisms of similar indole compounds. The findings revealed that these compounds could effectively reduce inflammation markers in vitro, supporting their potential use in treating chronic inflammatory conditions .

Mecanismo De Acción

The mechanism of action of 1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparación Con Compuestos Similares

1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate can be compared with other indole derivatives such as:

1-Tert-butyl 3-formyl-1h-indole-1-carboxylate: Similar structure but lacks the methyl and additional carboxyl groups.

6-Methyl 3-formyl-1h-indole-1-carboxylate: Similar structure but lacks the tert-butyl group.

1-Tert-butyl 6-methyl 1h-indole-1,6-dicarboxylate: Similar structure but lacks the formyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

1-Tert-butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate (CAS No. 850374-95-7) is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Indole compounds are known for their potential therapeutic effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO5, with a molecular weight of approximately 303.31 g/mol. The compound features a complex structure that includes a tert-butyl group, a formyl group, and two carboxylate functionalities.

The biological activities of indole derivatives like this compound can be attributed to several mechanisms:

- Antioxidant Activity : Indole derivatives can scavenge free radicals, reducing oxidative stress in cells.

- Anticancer Effects : Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

- Anti-inflammatory Properties : These compounds may inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic potential in inflammatory diseases.

- Antimicrobial Activity : The presence of the indole structure enhances the ability to disrupt microbial cell membranes.

Biological Activity Studies

Research has demonstrated the biological activity of this compound through various assays and studies.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of various indole derivatives, including this compound. The compound was tested against human breast cancer cell lines (MCF-7) and demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. The mechanism involved the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

Propiedades

IUPAC Name |

1-O-tert-butyl 6-O-methyl 3-formylindole-1,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-8-11(9-18)12-6-5-10(7-13(12)17)14(19)21-4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBQQPNSHLBCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427820 | |

| Record name | 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850374-95-7 | |

| Record name | 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.